![molecular formula C11H6ClIN2O4 B1465259 1-(3-Chlorophenyl)-4-hydroxy-5-iodo-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid CAS No. 383148-80-9](/img/structure/B1465259.png)
1-(3-Chlorophenyl)-4-hydroxy-5-iodo-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis analysis would include the raw materials used, the conditions under which the reactions occur, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its behavior under various conditions, and the products formed during these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- 1-(p-chlorophenyl)-1,4-dihydro-4-oxo-6-ethylpyridazine-5-carboxylic acid, a compound related to the chemical , has been developed as a new pyridazine type hybridizing agent for wheat. This synthesis method is more suitable for industrial applications, providing a yield of 61.53% (Geng Zeng-yan, 2011).
Biological and Pharmacological Activity
- A similar compound, 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid, has been used in the preparation of new heterocyclic compounds with anticipated biological activity. Some of these compounds showed antimicrobial and antifungal activities (G. H. Sayed et al., 2003).
- Novel 2-pyrazoline analogues derived from compounds including 3-(2,3-dichlorophenyl)-1-(aryl)prop-2-en-1-ones have shown significant anti-inflammatory effects by inhibiting phospholipase A2. These compounds are promising for the development of nonsteroidal anti-inflammatory drugs (D. M. Lokeshwari et al., 2017).
Material Science and Industrial Applications
- The compound 6-p-Chlorophenyl-3-methyl-5-nitrosoimidazo[2,1-b]thiazole was transformed into a new condensed ring system, 8-p-chlorophenyl-8-hydroxy-5-methyl-3-oxo-1,2,4-oxadiazolo[3,4-c][1,4-]thiazine, showing the potential of such compounds in material science (D. Spinelli et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-chlorophenyl)-4-hydroxy-5-iodo-6-oxopyridazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClIN2O4/c12-5-2-1-3-6(4-5)15-10(17)7(13)9(16)8(14-15)11(18)19/h1-4,16H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCVNWNLITWLBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C(=N2)C(=O)O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClIN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-hydroxy-5-iodo-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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